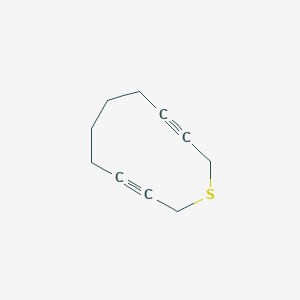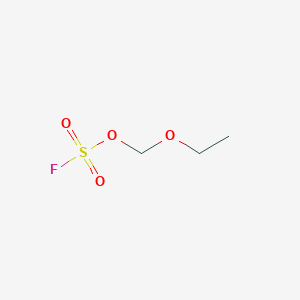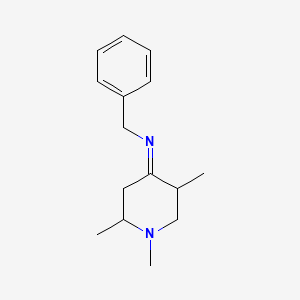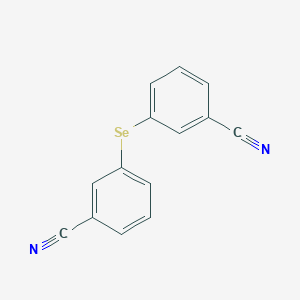
1-Thiacycloundeca-3,9-diyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Thiacycloundeca-3,9-diyne is an organic compound characterized by the presence of a sulfur atom within an eleven-membered ring that also contains two triple bonds. This compound is part of the larger family of diynes, which are known for their unique chemical properties and reactivity due to the presence of two carbon-carbon triple bonds.
準備方法
Synthetic Routes and Reaction Conditions: 1-Thiacycloundeca-3,9-diyne can be synthesized through various methods. One common approach involves the Glaser coupling reaction, which is an oxidative coupling of terminal alkynes. This method typically uses copper(I) salts as catalysts and an oxidant such as tribromoisocyanuric acid . The reaction is carried out in a solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions: 1-Thiacycloundeca-3,9-diyne undergoes various chemical reactions, including:
Hydroelementation: Addition of elements like hydrogen, boron, or silicon across the triple bonds.
Oxidation: Conversion of the triple bonds to other functional groups using oxidizing agents.
Substitution: Replacement of hydrogen atoms with other substituents under specific conditions.
Common Reagents and Conditions:
Hydroelementation: Catalysts such as palladium or platinum are often used, along with reagents like hydrogen gas or organoboranes.
Oxidation: Reagents like tribromoisocyanuric acid or other halogenating agents are employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Enynes and Dienes: Products of hydroelementation reactions.
Oxidized Derivatives: Products of oxidation reactions, which may include ketones or aldehydes.
Substituted Diynes: Products of substitution reactions.
科学的研究の応用
1-Thiacycloundeca-3,9-diyne has several applications in scientific research:
作用機序
The mechanism of action of 1-Thiacycloundeca-3,9-diyne involves its interaction with molecular targets through its reactive triple bonds. These interactions can lead to the formation of covalent bonds with biological molecules, thereby modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
類似化合物との比較
1,3-Diynes: Compounds with two triple bonds separated by a single carbon atom.
Thiacycloundecynes: Compounds with a sulfur atom in an eleven-membered ring but with different positions of triple bonds.
Uniqueness: 1-Thiacycloundeca-3,9-diyne is unique due to its specific ring structure and the positioning of the triple bonds. This configuration imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
特性
CAS番号 |
115227-75-3 |
|---|---|
分子式 |
C10H12S |
分子量 |
164.27 g/mol |
IUPAC名 |
1-thiacycloundeca-3,9-diyne |
InChI |
InChI=1S/C10H12S/c1-2-4-6-8-10-11-9-7-5-3-1/h1-4,9-10H2 |
InChIキー |
NLZCDNIYWVWIBV-UHFFFAOYSA-N |
正規SMILES |
C1CCC#CCSCC#CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)

![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)


![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)


![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)

![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)

